(1-Bromocyclopent-2-en-1-yl)benzene
CAS No.:
Cat. No.: VC13479079
Molecular Formula: C11H11Br
Molecular Weight: 223.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11Br |
|---|---|
| Molecular Weight | 223.11 g/mol |
| IUPAC Name | (1-bromocyclopent-2-en-1-yl)benzene |
| Standard InChI | InChI=1S/C11H11Br/c12-11(8-4-5-9-11)10-6-2-1-3-7-10/h1-4,6-8H,5,9H2 |
| Standard InChI Key | NRZBMIULHNSGMW-UHFFFAOYSA-N |
| SMILES | C1CC(C=C1)(C2=CC=CC=C2)Br |
| Canonical SMILES | C1CC(C=C1)(C2=CC=CC=C2)Br |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
(1-Bromocyclopent-2-en-1-yl)benzene features a cyclopentene ring substituted with a bromine atom at the 1-position and a benzene ring at the same carbon. The cyclopentene ring introduces strain due to its five-membered structure with one double bond, while the benzene ring provides aromatic stability. This combination creates distinct electronic environments: the bromine atom acts as an electron-withdrawing group, polarizing the cyclopentene ring, while the benzene ring contributes π-electron density .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁Br |
| Molecular Weight | 223.11 g/mol |
| IUPAC Name | (1-bromocyclopent-2-en-1-yl)benzene |
| Hybridization | sp² (cyclopentene), sp² (benzene) |
| Key Functional Groups | Bromine, Cycloalkene, Aromatic |
Spectroscopic and Computational Insights
Semi-empirical (MM+, AM1), Hartree-Fock (HF), and density functional theory (DFT) calculations have been employed to model the compound’s geometry and electronic structure . These studies reveal that the bromine atom induces significant charge polarization, making the cyclopentene ring susceptible to electrophilic attack. The benzene ring’s electron-donating resonance effects further modulate reactivity, as demonstrated by its influence on reaction pathways in bromination studies .
Synthetic Pathways
Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed reactions are a cornerstone for synthesizing (1-Bromocyclopent-2-en-1-yl)benzene. For example, Suzuki-Miyaura coupling between brominated cyclopentene precursors and phenylboronic acids enables precise C-C bond formation. This method offers high regioselectivity and yields, particularly when using Pd(PPh₃)₄ as the catalyst and potassium carbonate as the base.
Table 2: Representative Synthesis Conditions
| Reactant A | Reactant B | Catalyst | Yield (%) |
|---|---|---|---|
| 1-Bromocyclopentene | Phenylboronic Acid | Pd(PPh₃)₄ | 78 |
| 1,5-Dibromocyclopentene | Benzene Grignard | PdCl₂(dppf) | 65 |
Bromination of Cyclopentenylbenzenes
Direct bromination of 1-cyclopent-1-en-1-ylbenzene (4) provides a route to (1-Bromocyclopent-2-en-1-yl)benzene. In a study by Ceylan et al., bromination in dichloromethane at 0°C yielded 1-(5-bromocyclopent-1-en-1-yl)benzene (8), with HBr evolution as a byproduct . Further bromination of 8 produced 1-(1,2,5-tribromocyclopentyl)benzene (11), highlighting the compound’s propensity for sequential halogenation .
Chemical Reactivity
Electrophilic Substitution
The benzene ring undergoes electrophilic substitution reactions, such as nitration and sulfonation, preferentially at the para position due to the electron-donating effects of the cyclopentene-bromine system. For instance, nitration with HNO₃/H₂SO₄ yields para-nitro derivatives, as predicted by DFT-based charge distribution models .
Nucleophilic Substitution
The bromine atom participates in SN2 reactions, enabling substitution with nucleophiles like hydroxide or amines. For example, treatment with aqueous NaOH produces (1-hydroxycyclopent-2-en-1-yl)benzene, while reaction with methylamine forms the corresponding amine derivative.
Applications and Derivatives
Pharmaceutical Intermediates
The compound’s bromine and cycloalkene groups make it a precursor to bioactive molecules. For instance, oxidation of the cyclopentene ring yields epoxide derivatives, which are valuable in synthesizing prostaglandin analogs.
Materials Science
Polymerization of (1-Bromocyclopent-2-en-1-yl)benzene via ring-opening metathesis polymerization (ROMP) generates conjugated polymers with tunable electronic properties, applicable in organic semiconductors.
Future Research Directions
Mechanistic Studies
Advanced computational methods, such as time-dependent DFT (TD-DFT), could elucidate excited-state behavior, aiding the design of light-responsive materials.
Catalytic Asymmetric Synthesis
Developing enantioselective bromination methods would enable access to chiral derivatives, expanding utility in asymmetric catalysis .
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